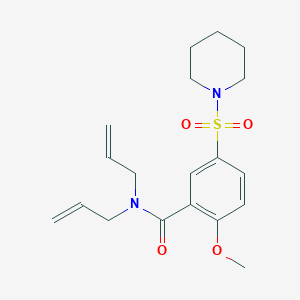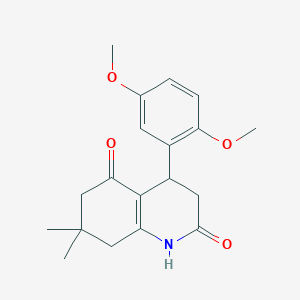
1-(4-methylbenzyl)-N-(4-methylphenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(4-methylbenzyl)-N-(4-methylphenyl)-4-piperidinecarboxamide, also known as MPHP-2201, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 2018 and has gained popularity as a research chemical due to its high potency and selectivity.
Mécanisme D'action
1-(4-methylbenzyl)-N-(4-methylphenyl)-4-piperidinecarboxamide binds to the CB1 and CB2 receptors in the endocannabinoid system, leading to the activation of various signaling pathways. This results in the modulation of neurotransmitter release, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood and behavior, such as euphoria, relaxation, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-methylbenzyl)-N-(4-methylphenyl)-4-piperidinecarboxamide in lab experiments include its high potency, selectivity, and ability to produce consistent results. However, its use is limited by its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on 1-(4-methylbenzyl)-N-(4-methylphenyl)-4-piperidinecarboxamide, including investigating its potential therapeutic applications, exploring its effects on different signaling pathways, and developing more selective agonists of the CB1 and CB2 receptors. Additionally, further research is needed to determine the long-term effects of 1-(4-methylbenzyl)-N-(4-methylphenyl)-4-piperidinecarboxamide use and its potential for addiction.
Applications De Recherche Scientifique
1-(4-methylbenzyl)-N-(4-methylphenyl)-4-piperidinecarboxamide has been used in various scientific research studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are responsible for regulating various physiological and psychological processes.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-3-7-18(8-4-16)15-23-13-11-19(12-14-23)21(24)22-20-9-5-17(2)6-10-20/h3-10,19H,11-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCHEOGWAHVQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437648.png)
![2-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437652.png)
![N-benzyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437656.png)


![N-(2,3-dimethylphenyl)-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4437683.png)

![methyl {2-[(2-chlorobenzyl)thio]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}acetate](/img/structure/B4437702.png)
![4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)
![2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4437731.png)
![4-[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethoxy]quinazoline](/img/structure/B4437741.png)